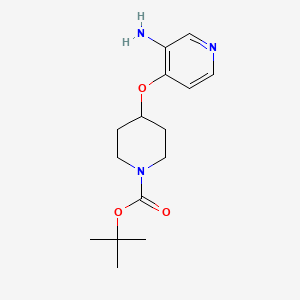

tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate

Description

tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 3-aminopyridin-4-yloxy moiety at the 4-position.

Properties

Molecular Formula |

C15H23N3O3 |

|---|---|

Molecular Weight |

293.36 g/mol |

IUPAC Name |

tert-butyl 4-(3-aminopyridin-4-yl)oxypiperidine-1-carboxylate |

InChI |

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-8-5-11(6-9-18)20-13-4-7-17-10-12(13)16/h4,7,10-11H,5-6,8-9,16H2,1-3H3 |

InChI Key |

VHKAUCQIQAICIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=NC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate typically involves the reaction of 4-(3-aminopyridin-4-yloxy)piperidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic reagents and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules .

Medicine: In medicinal chemistry, it serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases .

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthetic routes, physicochemical properties, and applications:

Key Observations:

Structural Diversity: The target compound’s 3-aminopyridin-4-yloxy group distinguishes it from analogs with triazole (25, 26), pyrimidine (15), or benzyloxy (10) substituents. This group enhances hydrogen-bonding capacity, which is critical for binding to biological targets like kinases or GPCRs. Triazole-containing analogs (25, 26) are synthesized via Cu-catalyzed click chemistry, achieving moderate yields (77–83%). These compounds are often used in fragment-based drug discovery due to their rigid triazole cores .

Synthetic Efficiency :

- The desilylation of tert-butyl 4-(3-((5-(trimethylsilyl)pent-4-yn-1-yl)oxy)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate () achieved a 98% yield, highlighting the robustness of fluoride-mediated desilylation for alkyne deprotection .

Physicochemical Properties: Lipophilicity: The benzyloxy analog () has higher lipophilicity (MW 291.39) compared to the aminopyridine derivative, which may influence membrane permeability. Safety: tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) requires stringent safety measures (respiratory and eye protection) despite being unclassified under GHS .

Biological Relevance: Halogenated pyrimidines (e.g., 5-bromo in ) are valuable in cross-coupling reactions for generating libraries of kinase inhibitors. Aminopyridine derivatives are often explored for CNS targets due to their ability to cross the blood-brain barrier.

Biological Activity

tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features, which include a piperidine ring, an aminopyridine moiety, and a tert-butyl group. Its molecular formula is , with a molecular weight of approximately 293.36 g/mol. This compound has been investigated for its potential biological activities, particularly in relation to its interactions with various biological targets.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 3-aminopyridine. This reaction is conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate product formation .

Biological Activity Overview

Research indicates that this compound exhibits significant pharmacological potential. Its biological activity can be attributed to its ability to interact with specific enzymes and receptors, influencing various cellular processes and signaling pathways.

The compound may act as an inhibitor or activator depending on the target enzyme or receptor involved. Interaction studies highlight that it can modulate the activity of specific proteins, which is crucial for understanding its therapeutic applications .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

-

Enzyme Interaction Studies :

- Investigations have shown that this compound can bind effectively to enzymes involved in metabolic pathways. The binding affinity and inhibition constants have been measured, indicating a promising profile for drug development .

- Cellular Signaling Pathways :

- Pharmacokinetics :

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.